5-Phenylpent-4-enoic acid
Overview
Description
5-Phenylpent-4-enoic acid, also known as PPA, is a compound that has gained significant attention from researchers due to its unique physical and chemical properties. It has a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol .
Synthesis Analysis
The synthesis of 5-Phenylpent-4-enoic acid involves the use of (3-carboxypropyl)triphenylphosphonium bromide in tetrahydrofuran, followed by the addition of sodium bis(trimethylsilyl)amide . This reaction is stirred and then cooled to -78 °C . The protocol allows a practical, catalyst-free, and rapid approach to access various heterocyclic units .Molecular Structure Analysis
The InChI code for 5-Phenylpent-4-enoic acid is 1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13)/b8-4+ .Chemical Reactions Analysis
5-Phenylpent-4-enoic acid has been used as a substrate in the intramolecular chaperone-assisted dual-anchoring activation (ICDA) model for electrophilic halocyclization . This protocol allows access to seven types of small-sized, medium-sized, large-sized heterocyclic units and to realize polyene-like domino halocyclizations .Physical And Chemical Properties Analysis
5-Phenylpent-4-enoic acid is a powder with a melting point of 84-89 °C .Scientific Research Applications
Photochemical Synthesis
Generation of sulfonated isobenzofuran-1(3H)-ones under photocatalysis Zhang et al. (2018) demonstrated the generation of sulfonated isobenzofuran-1(3H)-ones from starting materials including 2-vinylbenzoic acids and 5-phenylhex-5-enoic acid under photocatalysis in the presence of visible light. This process, involving a single electron transfer, facilitated the formation of the desired products in good yields. The extension of this method to 5-phenylpent-4-enoic acid suggests potential applications in synthesizing complex organic compounds or pharmaceuticals through photochemical reactions Zhang et al., 2018.
Organic Synthesis and Reactivity
Reaction of 5-phenylpenta-2,4-dienoic acid with benzene Ismagilova et al. (2020) studied the reaction of 5-phenylpenta-2,4-dienoic acid with benzene, resulting in the formation of three products including 5,5-diphenylpent-2-enoic acid and derivatives of tetralone and indanone. This study provides insights into the reactivity and potential applications of 5-phenylpent-4-enoic acid in synthesizing complex organic structures, which can be relevant in material science or pharmaceutical synthesis Ismagilova et al., 2020.
Antibacterial Activity
Synthesis, characterization, and anti-bacterial activity of 5-(alkenyl)-2-amino- and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazoles Banday et al. (2010) investigated the antibacterial activity of synthesized compounds, including derivatives from 5-phenylpent-4-enoic acid. The compounds exhibited significant antimicrobial activity against various bacterial strains, highlighting the potential of 5-phenylpent-4-enoic acid derivatives in developing new antibacterial agents Banday et al., 2010.
Safety And Hazards
The safety information for 5-Phenylpent-4-enoic acid includes several hazard statements such as H302, H315, H319, H335, and several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
(E)-5-phenylpent-4-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13)/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCHCBAXHSLKOZ-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpent-4-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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